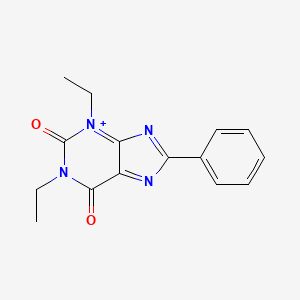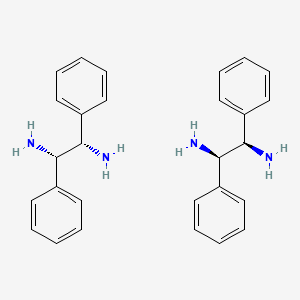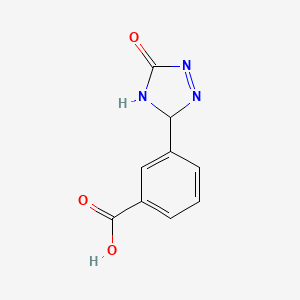
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethyl group and a tetrazolidinylmethyl carbamate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Méthodes De Préparation
The synthesis of 9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl and tetrazolidinylmethyl intermediates. One common synthetic route includes the following steps:
Formation of Fluorenylmethyl Intermediate: The fluorenylmethyl group can be introduced using fluorenylmethyl chloroformate as a reagent.
Formation of Tetrazolidinylmethyl Intermediate: The tetrazolidinylmethyl group can be synthesized through the reaction of appropriate amines with tetrazole derivatives.
Coupling Reaction: The final step involves the coupling of the fluorenylmethyl and tetrazolidinylmethyl intermediates under specific reaction conditions to form the desired carbamate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate has a wide range of scientific research applications, including:
Biology: It is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenylmethyl group can interact with hydrophobic regions of proteins, while the tetrazolidinylmethyl carbamate moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate can be compared with other similar compounds, such as:
9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate: This compound has a pyridinylmethyl group instead of a tetrazolidinylmethyl group, leading to different chemical properties and reactivity.
9H-fluoren-9-ylmethyl carbamate: This compound lacks the tetrazolidinylmethyl group, making it less versatile in certain chemical reactions.
(9H-fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate: This compound contains a hydroxyethyl group, which imparts different solubility and reactivity characteristics.
Propriétés
Formule moléculaire |
C17H19N5O2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate |
InChI |
InChI=1S/C17H19N5O2/c23-17(18-9-16-19-21-22-20-16)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,19-22H,9-10H2,(H,18,23) |
Clé InChI |
RLMXJHLBFNKMNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4NNNN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one](/img/structure/B15134179.png)
![4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B15134193.png)

amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15134203.png)

![trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15134206.png)
![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B15134207.png)

![7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one](/img/structure/B15134212.png)
![[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid](/img/structure/B15134217.png)



![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
